3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid
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Overview
Description
3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a chlorofluorophenyl group, and a butyric acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the butyric acid moiety: This can be achieved through a series of reactions including alkylation and oxidation.
Introduction of the chlorofluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable chlorofluorobenzene derivative is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid can undergo various types of chemical reactions, including:
Oxidation: The butyric acid moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the Boc-protected amino group allows for selective deprotection and subsequent reactions at the amino site, making it a versatile tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-amino)-4-(3-chlorophenyl)butyric Acid
- 3-(Boc-amino)-4-(4-fluorophenyl)butyric Acid
- 3-(Boc-amino)-4-(3-chloro-4-methylphenyl)butyric Acid
Uniqueness
The unique combination of the chlorofluorophenyl group and the Boc-protected amino group in 3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and for applications in various fields of research.
Properties
Molecular Formula |
C15H19ClFNO4 |
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Molecular Weight |
331.76 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19ClFNO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-12(17)11(16)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
IAJXLKVRMGUGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Cl)CC(=O)O |
Origin of Product |
United States |
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